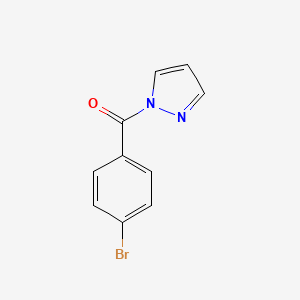![molecular formula C18H20N2O B5853540 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)
4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide, also known as MPBD, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the early 2000s and has gained popularity among researchers due to its potential applications in scientific research. MPBD is classified as a psychoactive substance and is known to have stimulant effects on the central nervous system.
作用機序
The exact mechanism of action of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide is not fully understood. However, it is believed to interact with the dopamine and norepinephrine transporters in the brain, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased stimulation of the central nervous system and the characteristic stimulant effects of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide are similar to those of other psychoactive substances such as amphetamines. It has been shown to increase heart rate, blood pressure, and body temperature. 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide also leads to increased levels of dopamine and norepinephrine in the brain, resulting in increased alertness, euphoria, and decreased appetite.
実験室実験の利点と制限
One advantage of using 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide in scientific research is that it is relatively easy to synthesize and is readily available. However, one limitation is that its effects on the central nervous system are similar to those of other psychoactive substances, making it difficult to distinguish its effects from those of other drugs.
将来の方向性
There are several future directions for research involving 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide. One area of interest is the development of new psychoactive substances that have similar effects to 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide but with fewer side effects. Another area of interest is the investigation of the long-term effects of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide use on the brain and behavior. Additionally, research is needed to understand the potential therapeutic applications of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide in the treatment of addiction and other psychiatric disorders.
Conclusion:
In conclusion, 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide is a synthetic compound that has gained popularity among researchers due to its potential applications in scientific research. It has been shown to have stimulant effects on the central nervous system and is believed to interact with the dopamine and norepinephrine transporters in the brain. 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide has several advantages and limitations for use in scientific research, and there are several future directions for research involving this compound.
合成法
The synthesis of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide involves several steps, including the reaction of 4-methylbenzoyl chloride with 3-(1-pyrrolidinyl)aniline in the presence of a base catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide is relatively complex and requires expertise in organic chemistry.
科学的研究の応用
4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide has been used in scientific research to study the effects of psychoactive substances on the central nervous system. It has been shown to have stimulant effects, similar to other psychoactive substances such as amphetamines. 4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide has also been used in studies to investigate the neurochemical mechanisms underlying addiction and substance abuse.
特性
IUPAC Name |
4-methyl-N-(3-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-7-9-15(10-8-14)18(21)19-16-5-4-6-17(13-16)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXDEGOYLTXUFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[3-(pyrrolidin-1-yl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5853458.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)


![3-[(4-fluoro-3-methylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5853479.png)
![N-(4-methyl-2-pyridinyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5853491.png)




![N-[4-(acetylamino)phenyl]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5853548.png)
![2,4,6-trimethyl-3-[2-(4-nitrophenyl)carbonohydrazonoyl]benzyl acetate](/img/structure/B5853551.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)